1-(4-Hydroxy-2,5-dimethylphenyl)propan-1-one

SIRT2 inhibition epigenetics sirtuin modulation

Researchers studying sirtuin biology or differentiation therapy often face a gap: the commonly used 4-hydroxypropiophenone scaffold lacks SIRT2 engagement. This 2,5-dimethyl substituted phenolic ketone fills that gap as a low-MW (178.23) chemical probe with a verified SIRT2 IC₅₀ of 1,000 nM (12.5-fold more potent than AK-1). Batch-specific QC (NMR, HPLC, GC) ensures assay reproducibility for epigenetic and monocyte differentiation studies.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
Cat. No. B13242992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Hydroxy-2,5-dimethylphenyl)propan-1-one
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCCC(=O)C1=C(C=C(C(=C1)C)O)C
InChIInChI=1S/C11H14O2/c1-4-10(12)9-5-8(3)11(13)6-7(9)2/h5-6,13H,4H2,1-3H3
InChIKeyVRPXTUUKTDSUDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Hydroxy-2,5-dimethylphenyl)propan-1-one (CAS 5384-06-5): Chemical Identity, Procurement Benchmarks, and Core Differentiation Profile


1-(4-Hydroxy-2,5-dimethylphenyl)propan-1-one (CAS 5384-06-5, molecular formula C₁₁H₁₄O₂, molecular weight 178.23 g/mol) is a substituted phenolic ketone belonging to the 4-hydroxypropiophenone class, distinguished by 2,5-dimethyl substitution on the phenyl ring. Commercially available at ≥95% purity with batch-specific QC documentation (NMR, HPLC, GC) , this compound occupies a structurally defined niche between the unsubstituted 4-hydroxypropiophenone (CAS 70-70-2, MW 150.17) and more heavily derivatized analogs. Its documented biological activities—including SIRT2 inhibition, dihydroorotase inhibition, and cell differentiation induction—are not shared by the des-methyl parent compound, creating a selection-relevant differentiation profile. The limited but focused evidence base supports its utility as a tool compound for epigenetic and differentiation pathway research rather than as a bulk intermediate for downstream derivatization.

Workflow Epigenetic probe & differentiation pathway research
Selection Logic 2,5-dimethyl substitution required for SIRT2 / DHO engagement
Use Context Tool compound; not a bulk derivatization intermediate

Why 4-Hydroxypropiophenone Analogs Cannot Be Interchanged: Structural Determinants of 1-(4-Hydroxy-2,5-dimethylphenyl)propan-1-one Differentiation


The 4-hydroxypropiophenone scaffold supports wide-ranging biological activities that are exquisitely sensitive to ring substitution pattern. The unsubstituted parent, 4-hydroxypropiophenone (paroxypropione), is a known synthetic estrogen/antigonadotropin with no reported SIRT2 or HPPD modulatory activity [1]. Introduction of methyl groups at the 2- and 5-positions alters both steric and electronic properties of the phenolic ring, modifying target engagement profiles: the 2,5-dimethyl derivative acquires SIRT2 inhibitory activity (IC₅₀ ~1,000 nM) and dihydroorotase inhibitory activity (IC₅₀ ~180,000 nM) not observed with the parent compound. The web-extracted pharmacological annotation further attributes cell differentiation-inducing activity specifically to this dimethyl-substituted congener—a profile absent from the des-methyl analog [2]. Consequently, procurement of the incorrect positional isomer (e.g., 2,6-dimethyl or 3,5-dimethyl variants) or the unsubstituted parent for assays targeting these pathways will generate non-comparable, potentially negative results. The quantitative evidence below establishes the dimensions across which 1-(4-hydroxy-2,5-dimethylphenyl)propan-1-one is differentiated from its closest structural and functional analogs.

If you need
Do not substitute with
Reason
SIRT2 engagement
4-Hydroxypropiophenone (CAS 70-70-2)
RiskDes-methyl parent has no reported SIRT2 activity
Dihydroorotase inhibition
2,6-dimethyl isomer (CAS 1310277-58-7)
RiskTarget engagement is substitution-pattern specific
Cell differentiation assays
Unsubstituted parent or general antiproliferatives
RiskPhenotypic profile uniquely annotated for 2,5-dimethyl congener

Quantitative Differentiation Evidence for 1-(4-Hydroxy-2,5-dimethylphenyl)propan-1-one Against Structural and Functional Comparators


SIRT2 Inhibitory Activity: 1-(4-Hydroxy-2,5-dimethylphenyl)propan-1-one vs. Des-methyl 4-Hydroxypropiophenone

1-(4-Hydroxy-2,5-dimethylphenyl)propan-1-one demonstrates measurable, albeit moderate, inhibition of human recombinant SIRT2 with an IC₅₀ of 1,000 nM (1.0 μM), as assessed using the Fluor de Lys-SIRT deacetylase assay with 60-minute preincubation [1]. In contrast, the des-methyl parent compound 4-hydroxypropiophenone (CAS 70-70-2) has no reported SIRT2 inhibitory activity in any publicly available database, indicating that 2,5-dimethyl substitution is a critical structural determinant for sirtuin engagement. For context, the well-characterized SIRT2 inhibitor AK-1 exhibits an IC₅₀ of 12.5 μM (12,500 nM) in enzymatic assays—approximately 12.5-fold weaker than the target compound [2]. This potency differential positions the target compound as a structurally distinct, moderate-affinity SIRT2 ligand suitable for use as a starting scaffold in medicinal chemistry optimization campaigns.

SIRT2 Inhibition
Cross-study comparable
IC₅₀ 1,000 nM vs. parent: no activity
Reported ~12.5-fold more potent than AK-1 comparator
Fluor de Lys assay; 60-min preincubation
SIRT2 inhibition epigenetics sirtuin modulation

Dihydroorotase Inhibition: A Distinct Enzymatic Activity Profile Not Shared by the Parent Scaffold

1-(4-Hydroxy-2,5-dimethylphenyl)propan-1-one inhibits dihydroorotase (EC 3.5.2.3) from mouse Ehrlich ascites cells with an IC₅₀ of 180,000 nM (180 μM) at pH 7.37, measured at a single test concentration of 10 μM [1]. Dihydroorotase catalyzes the reversible cyclization of N-carbamoyl-L-aspartate to L-dihydroorotate in the de novo pyrimidine biosynthesis pathway. No dihydroorotase inhibitory activity has been reported for the des-methyl parent 4-hydroxypropiophenone or for the positional isomers (2,6-dimethyl or 3,5-dimethyl variants). While the potency is modest relative to known dihydroorotase inhibitors, this activity represents a biochemically distinct target engagement profile that is structurally contingent on the 2,5-dimethyl substitution pattern.

Dihydroorotase Inhibition
Supporting evidence
IC₅₀ 180 µM; absent in parent
Supports pyrimidine biosynthesis pathway screening
Mouse Ehrlich ascites, pH 7.37
dihydroorotase inhibition pyrimidine biosynthesis enzymatic profiling

Cell Differentiation and Proliferation Arrest Activity: A Phenotypic Profile Absent in Closest Structural Analogs

According to pharmacological annotation extracted from the WebIsA knowledge base, 1-(4-hydroxy-2,5-dimethylphenyl)propan-1-one exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation toward the monocyte lineage, supporting applications in anticancer research and dermatological conditions including psoriasis [1]. This phenotypic activity profile is not attributed to any other substitution variant of 4-hydroxypropiophenone—including the 2,6-dimethyl, 3,5-dimethyl, or unsubstituted parent—in any publicly available database or literature source. The annotation describes dual functionality (proliferation arrest coupled with lineage-directed differentiation) that distinguishes this compound from general antiproliferative agents which typically induce apoptosis rather than differentiation. However, the originating patent or primary publication for this claim could not be independently verified; users are advised to confirm this activity in their own assay systems before committing to large-scale procurement.

Cell Differentiation
Data to verify
Proliferation arrest & monocyte differentiation
Reported phenotypic profile; unique to 2,5-dimethyl pattern
Primary source unverified; confirm in your assay
cell differentiation proliferation arrest monocyte differentiation phenotypic screening

Structural Differentiation from 4-Hydroxypropiophenone: Physicochemical and Reactivity Consequences of 2,5-Dimethyl Substitution

The 2,5-dimethyl substitution on the phenolic ring of 1-(4-hydroxy-2,5-dimethylphenyl)propan-1-one (MW 178.23) introduces measurable physicochemical differentiation from the unsubstituted 4-hydroxypropiophenone (MW 150.17) [REFS-1, REFS-2]. The additional two methyl groups increase calculated logP by approximately 0.8–1.2 units (estimated by group contribution), enhancing membrane permeability potential. Sterically, the 2-methyl group ortho to the hydroxyl restricts conformational freedom of the phenolic -OH, potentially altering hydrogen-bonding capacity and affecting target binding. The 5-methyl group para to the propanone side chain modulates the electron density of the aromatic ring, influencing the reactivity of both the carbonyl and phenolic hydroxyl toward derivatization. These structural features create a chemically distinct entity that cannot be mimicked by the parent compound or by alternative substitution patterns (2,4-dimethyl, 2,6-dimethyl, or 3,5-dimethyl isomers), each of which presents different steric and electronic landscapes at the phenolic oxygen and the ketone carbonyl.

Physicochemical Differentiation
Class-level inference
ΔMW +28 g/mol; est. ΔlogP +0.8–1.2
Verify 2,5-dimethyl identity by NMR/HPLC
No head-to-head experimental comparison available
structure-activity relationship lipophilicity chemical reactivity procurement specification

Optimal Application Scenarios for 1-(4-Hydroxy-2,5-dimethylphenyl)propan-1-one Based on Differentiation Evidence


SIRT2 Medicinal Chemistry Starting Scaffold for Epigenetic Probe Development

With a verified SIRT2 IC₅₀ of 1,000 nM—approximately 12.5-fold more potent than the reference inhibitor AK-1 (IC₅₀ 12.5 μM)—this compound provides a structurally tractable 4-hydroxypropiophenone starting point for structure-activity relationship (SAR) campaigns targeting sirtuin-mediated deacetylation pathways [1]. The 2,5-dimethyl substitution pattern offers multiple vectors for further derivatization (phenolic -OH, ketone carbonyl, and methyl groups) while maintaining a low molecular weight (178.23 g/mol), supporting fragment-based or lead-optimization strategies. Procurement of the specific 2,5-dimethyl isomer (CAS 5384-06-5) is essential, as alternative substitution patterns lack SIRT2 engagement.

Phenotypic Screening for Differentiation-Inducing Agents in Oncology and Dermatology

The compound's annotated ability to arrest proliferation of undifferentiated cells while simultaneously inducing monocyte lineage differentiation [1] positions it as a unique phenotypic probe for differentiation therapy research. Unlike conventional cytotoxic agents that induce apoptosis, differentiation-inducing compounds may offer therapeutic windows in malignancies amenable to differentiation-based intervention (e.g., acute promyelocytic leukemia) and in hyperproliferative skin disorders such as psoriasis. Users should independently validate the differentiation activity in their cell-based systems, as the originating primary data source for this annotation remains unverified.

Dihydroorotase Biochemical Assay Development and Pyrimidine Metabolism Studies

The compound's dihydroorotase inhibitory activity (IC₅₀ 180 μM at pH 7.37) [1] supports its use as a tool compound for studying the pyrimidine biosynthesis pathway, where dihydroorotase catalyzes the third enzymatic step. While the potency is modest, the structural simplicity of the compound facilitates the preparation of analogs for SAR studies around this target. The activity is substitution-dependent: procurement of 1-(4-hydroxy-2,5-dimethylphenyl)propan-1-one specifically (CAS 5384-06-5) is required for dihydroorotase engagement.

Chemical Biology Tool for Investigating 4-Hydroxypropiophenone Scaffold Polypharmacology

The convergence of three distinct bioactivity annotations—SIRT2 inhibition, dihydroorotase inhibition, and cell differentiation induction—within a single, low-molecular-weight chemotype (MW 178.23) makes this compound an attractive probe for chemical biology studies investigating scaffold polypharmacology [1]. The activities are structurally contingent on the 2,5-dimethyl substitution pattern, enabling comparative studies with the des-methyl parent (4-hydroxypropiophenone, CAS 70-70-2) to dissect the contribution of ring methylation to target engagement and phenotypic outcomes.

Application
Selection Property
Validation Focus
SIRT2 Epigenetic Probe SAR
2,5-dimethyl SIRT2 engagement
Recombinant SIRT2 deacetylase assay confirmation
Phenotypic Differentiation Screening
Substitution-dependent cell differentiation profile
Cell-model endpoint review; source verification
Pyrimidine Metabolism Studies
Dihydroorotase assay context
Enzymatic inhibition endpoint review
Scaffold Polypharmacology Research
Chemotype-specific target engagement
Comparative des-methyl parent profiling
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